molecular formula C12H22ClN3O5S3 B023837 溴莫尼定盐酸盐 CAS No. 150937-43-2

溴莫尼定盐酸盐

货号 B023837
CAS 编号: 150937-43-2
分子量: 420 g/mol
InChI 键: UGAMYTZPFRXCOG-PPHPATTJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Brinzolamide is a highly specific, non-competitive, reversible carbonic anhydrase II (CA-II) inhibitor . It is used to lower intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It helps the eye to produce less fluid .


Synthesis Analysis

Brinzolamide synthesis method involves using thiophene as raw material. 3-acetyl-2,5-dichlorothiophene is obtained by chlorination and acetylation, which is then reacted with sodium benzyl sulfide .


Molecular Structure Analysis

Brinzolamide is (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e] thiazine-6-sulfonamide . Its molecular formula is C12H21N3O5S3, and the molecular weight is 383.5 g/mol .


Chemical Reactions Analysis

Brinzolamide is combined with ion exchange resins to prolong the retention time of drugs in the eye and to reduce ocular and systemic side effects . Spectroscopic methods are widely used for simultaneous determination of different mixtures of drugs without prior separation .


Physical And Chemical Properties Analysis

Brinzolamide is a white powder that is insoluble in water but slightly soluble in alcohol and methanol . It has a higher lipophilicity to facilitate diffusion across the blood-retinal barrier .

科学研究应用

Treatment of Glaucoma

Brinzolamide Hydrochloride is commonly used as a pharmacologic agent in the treatment of glaucoma . It is used as an ocular hypotensive in the medical therapy of ocular hypertension and primary open-angle glaucoma .

Treatment of Macular Oedema

Brinzolamide Hydrochloride has been identified as a potential treatment for macular oedema . The scientific understanding of macular oedema continues to develop, leading to a re-evaluation of the role of carbonic anhydrase inhibitors like Brinzolamide Hydrochloride .

Combination Therapy for Glaucoma and Ocular Hypertension

Brinzolamide Hydrochloride can be combined with other intraocular pressure (IOP) lowering drugs for the treatment of glaucoma and ocular hypertension . It has been found to be effective as an adjunctive therapy for patients with glaucoma or ocular hypertension .

Comparison with Other Drugs

Brinzolamide Hydrochloride has been compared with other active drugs like dorzolamide and timolol in terms of efficacy and safety . It has been found to be as effective as dorzolamide in depressing IOP .

Use in Micelles-laden Contact Lenses

Research has been conducted on the use of Brinzolamide Hydrochloride in micelles-laden contact lenses . This could potentially provide a new method of drug delivery for the treatment of eye conditions.

Use in Chromatographic Methods

Brinzolamide Hydrochloride has been used in the development of a sustainable reversed-phase chromatographic method for the simultaneous determination of active pharmaceutical ingredients . This method could potentially improve the efficiency and sustainability of pharmaceutical manufacturing processes.

安全和危害

Brinzolamide is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes . Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

未来方向

Brinzolamide is used for the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It has been developed as a topical solution to the systemic side effects and dorzolamide, the first-ever approved topical CA inhibitor with contrasting results and evidence . Brinzolamide, either as monotherapy or adjunctive therapy with topical β-blockers, should be regarded as a good second-line option in the pharmacological management of POAG and OH .

属性

IUPAC Name

(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O5S3.ClH/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAMYTZPFRXCOG-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164655
Record name Brinzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brinzolamide Hydrochloride

CAS RN

150937-43-2
Record name Brinzolamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150937432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brinzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-4-(Etilamino)-3,4-diidroâ??2-(3-metossipropil)-2H-tieno[3,2-e]-1,2-tiazina-6-sulfonamide 1,1-diossido cloridrato
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRINZOLAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N36YTS80H4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brinzolamide Hydrochloride
Reactant of Route 2
Brinzolamide Hydrochloride
Reactant of Route 3
Brinzolamide Hydrochloride
Reactant of Route 4
Brinzolamide Hydrochloride
Reactant of Route 5
Brinzolamide Hydrochloride
Reactant of Route 6
Brinzolamide Hydrochloride

Citations

For This Compound
28
Citations
CJ Ingram, RF Brubaker - American journal of ophthalmology, 1999 - Elsevier
… PURPOSE: To measure the relative efficacy of brinzolamide hydrochloride 1% ophthalmic suspension, a new carbonic anhydrase inhibitor, compared with the currently used …
Number of citations: 76 www.sciencedirect.com
RF Brubaker, CJ Ingram, EO Schoff, CB Nau - Ophthalmology, 2000 - Elsevier
OBJECTIVE: To compare the efficacy of combinations of betaxolol-brinzolamide and timolol-dorzolamide as suppressors of aqueous humor flow and ocular hypotensive agents. …
Number of citations: 28 www.sciencedirect.com
F Mincione, A Scozzafava… - Current pharmaceutical …, 2008 - ingentaconnect.com
… Dorzolamide hydrochloride 2 % water solution (or brinzolamide hydrochloride, 1 % suspension) were shown to effectively lower IOP when associated with the β-blocker timolol 13 (0.5 …
Number of citations: 128 www.ingentaconnect.com
F Mincione, M Starnotti, L Menabuoni… - Bioorganic & medicinal …, 2001 - Elsevier
… Dorzolamide hydrochloride was from Merck & Co., whereas brinzolamide hydrochloride from Alcon Laboratories. K I values were determined by the method described by: Pocker, Y.; …
Number of citations: 70 www.sciencedirect.com
GE Barnes, B Li, T Dean, ML Chandler - Survey of Ophthalmology, 2000 - Elsevier
… Topical CAIs, including brinzolamide hydrochloride and dorzolamide, have been developed in an effort to inhibit only ocular carbonic anhydrase, thereby avoiding CAI-induced …
Number of citations: 61 www.sciencedirect.com
F Mincione, A Scozzafava, CT Supuran - 2009 - books.google.com
The pioneering studies of Friedenwald, 1 Kinsey, 2 and Kinsey and Barany3 on the chemistry and dynamics of aqueous humor showed that the main constituent of this secretion is …
Number of citations: 57 books.google.com
F Mincione, A Scozzafava… - Current topics in …, 2007 - ingentaconnect.com
… , and may be administered topically, directly into the eye, as a 2 % water solution (of the dorzolamide hydrochloride salt) or as 1 % suspension (as the brinzolamide hydrochloride salt) 2 …
Number of citations: 83 www.ingentaconnect.com
IJM Slenter, SC Djajadiningrat‐Laanen… - Veterinary …, 2020 - Wiley Online Library
… and artificial tear solution q12h, (B) brinzolamide hydrochloride 1% (Azopt®, Alcon) q8h … mL, Sandoz) q12h, and (D) brinzolamide hydrochloride 1% q8h and timolol maleate 0.5% q12h (…
Number of citations: 8 onlinelibrary.wiley.com
A Scozzafava, CT Supuran - … , Regulation, Links to Disease, and Industrial …, 2014 - Springer
… , and may be administered topically, directly into the eye, as a 2 % water solution (of the dorzolamide hydrochloride salt) or as 1 % suspension (as the brinzolamide hydrochloride salt) 2…
Number of citations: 158 link.springer.com
F Mincione, L Menabuoni… - Carbonic Anhydrase—Its …, 2004 - books.google.com
… A 2% aqueous solution of dorzolamide hydrochloride (or brinzolamide hydrochloride, 1% suspension) was shown to effectively lower IOP when associated with the-blocker timolol 8.13 (…
Number of citations: 29 books.google.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。